Chiral Integrity: Defined (S)-Enantiomer vs. Racemic or (R)-Forms
The compound is specifically designated as the (S)-enantiomer, with the stereochemistry confirmed by its IUPAC name (2S)-2-amino-N-propan-2-yl-N-(thiophen-3-ylmethyl)propanamide and canonical SMILES CC(C)N(CC1=CSC=C1)C(=O)[C@H](C)N . In medicinal chemistry, the (S)- and (R)-enantiomers of amino acid-derived amides frequently exhibit divergent biological activities [1]. Procurement of this defined enantiomer eliminates the confounding biological variability inherent in racemic mixtures (containing both S and R forms) or unspecified stereochemistry samples. No quantitative bioactivity comparison between the (S)- and (R)-enantiomers was found in the public domain for this specific compound; this evidence is based on the established class-level principle of chirality-driven differentiation.
| Evidence Dimension | Stereochemical identity and chiral purity |
|---|---|
| Target Compound Data | Single (S)-enantiomer; SMILES: C[C@H](N)C(N(C(C)C)CC1=CSC=C1)=O |
| Comparator Or Baseline | Racemic mixture or undefined stereochemistry; SMILES would lack '@' designation |
| Quantified Difference | Qualitative (presence/absence of defined chiral center) |
| Conditions | Structural analysis by IUPAC nomenclature and SMILES notation |
Why This Matters
Procuring a defined single enantiomer ensures that observed biological activity is attributable to a specific stereoisomer, which is essential for reproducible SAR studies and potential downstream development.
- [1] Agranat, I., Caner, H., & Caldwell, A. (2002). Putting chirality to work: The strategy of chiral switches. Nature Reviews Drug Discovery, 1(10), 753-768. View Source
